1,4-Bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring. Its chemical formula is , and it has a molecular weight of 222.47 g/mol. This compound is classified as an organosilicon compound and is often utilized in materials chemistry, particularly in the synthesis of silicon carbide coatings and other silicon-based materials.
1,4-Bis(trimethylsilyl)benzene can be synthesized through several methods, with one common approach involving the reaction of benzene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. This method typically requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 1,4-bis(trimethylsilyl)benzene features a benzene ring with two trimethylsilyl groups located at the para positions. The presence of these bulky silyl groups significantly influences the compound's physical and chemical properties.
1,4-Bis(trimethylsilyl)benzene participates in various chemical reactions due to its reactive silyl groups. Notably, it can be used as a precursor in chemical vapor deposition processes for silicon carbide films.
The mechanism by which 1,4-bis(trimethylsilyl)benzene acts in chemical vapor deposition involves its thermal decomposition or plasma-assisted breakdown into reactive species that subsequently react with substrate materials to form silicon carbide.
The vapor pressure measurements indicate its volatility, which is crucial for applications in chemical vapor deposition processes .
1,4-Bis(trimethylsilyl)benzene finds significant applications in scientific research and industrial processes:
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